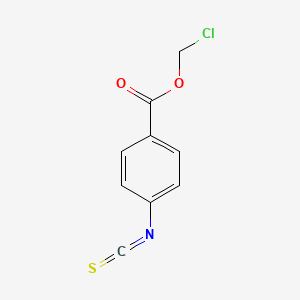

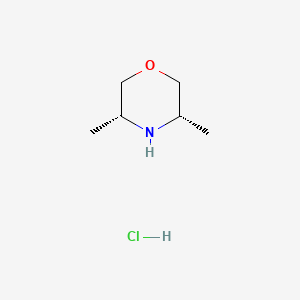

2-Ethoxy-3-methoxybenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies, including intraperitoneal injections of oxime derivatives in animals , reactions with hexachlorocyclotriphosphazene , and O-alkylation followed by Vilsmeier-Hack reactions . For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol demonstrates the potential for creating complex molecules from simpler benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using techniques such as X-ray crystallography, which revealed the crystal structure of a related compound . The Density Functional Theory (DFT) approach has been used to investigate the ground state and natural bond analysis of Ni(II) and Mo(VI) complexes of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone .

Chemical Reactions Analysis

The reactivity of these compounds has been explored through various chemical reactions. For example, the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine leads to the formation of 8-methoxy-3-acetylcoumarin . The stereoselectivity of aldol reactions with 3-nitro-2-methoxybenzaldehydes has been shown to be affected by the amine used as a base .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods, including FT-IR, UV-Vis, 1H NMR, and elemental analysis . The intramolecular hydrogen bonding in 2-Ethoxy-6-[(methylimino)methyl]phenol, a structurally related compound, suggests the potential for similar interactions in 2-Ethoxy-3-methoxybenzaldehyde oxime . The crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde oxime derivatives provide insights into their conformations and hydrogen-bonding patterns .

科学的研究の応用

Crystallographic Analysis

- 2-Ethoxy-3-methoxybenzaldehyde oxime derivatives have been studied for their crystal structures and hydrogen-bonding patterns. Different conformations such as s-cis and s-trans arrangements are observed in these compounds. The study of these structures provides insights into their molecular interactions and stability (Gomes et al., 2018).

Chemical Reaction Dynamics

- Research has explored the rate and equilibrium constants for the hydrolysis and isomerization of oximes of methoxybenzaldehyde. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds in various reactions (O'ferrall & O'Brien, 2004).

Catalysis

- The compound has been utilized in developing catalysts. For instance, a study on the encapsulation of a molybdenum(VI) complex with a related ligand in zeolite Y demonstrated its efficiency as a reusable catalyst for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

Radiosynthesis and Biodistribution

- In the field of biomedical imaging, derivatives of 2-Ethoxy-3-methoxybenzaldehyde oxime have been used in the radiosynthesis of PET imaging agents. These agents are studied for their biodistribution and pharmacokinetics, which are crucial in non-invasive medical diagnostics (Glaser et al., 2008).

Vibrational Dynamics

- The vibrational dynamics of derivatives of 2-Ethoxy-3-methoxybenzaldehyde oxime have been investigated using INS spectroscopy and DFT calculations. Such studies help understand the molecular behavior and interactions of these compounds (Ribeiro-Claro et al., 2021).

Antimicrobial and Anti-proliferative Effects

- Complexes derived from 2-Ethoxy-3-methoxybenzaldehyde oxime have been synthesized and studied for their antimicrobial activities. Additionally, certain complexes exhibit anti-proliferative effects in cancer cell lines, indicating potential therapeutic applications https://consensus.app/papers/effect-feiii-complexed-fukushima/a623253e45f05e6aac4db6997264fa1f/?utm_source=chatgpt" target="_blank">(Chai et al., 2017; Fukushima et al., 2015)

Spectroscopic Studies

- Spectroscopic techniques have been applied to study the structure and properties of derivatives of 2-Ethoxy-3-methoxybenzaldehyde oxime, contributing to a deeper understanding of its chemical behavior and potential applications (Özay et al., 2013).

Synthesis and Bioactivities

- Novel oxime ether derivatives of 2-Ethoxy-3-methoxybenzaldehyde oxime have been synthesized and evaluated for their biological activities, such as larvicidal and fungicidal effects. These studies are significant for developing new bioactive compounds (Zhang et al., 2013).

特性

IUPAC Name |

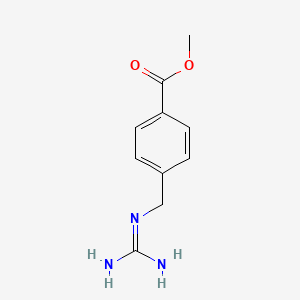

N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUOZUMZNHTMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610164 |

Source

|

| Record name | N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |

CAS RN |

80364-99-4 |

Source

|

| Record name | N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)